molecular formula C21H23N5O B3563546 7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B3563546
M. Wt: 361.4 g/mol
InChI Key: GWGSVXHJLGNECI-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one (CAS: STK102065, MW: 361.45) is a polycyclic quinazolinone derivative characterized by a fused bicyclic core with multiple methyl substituents and an amino-linked quinazoline moiety. Its structure includes a 7,8-dihydroquinazolin-5(6H)-one backbone substituted with two methyl groups at the 7-position and a 4,6,7-trimethylquinazolin-2-ylamino group at the 2-position. The compound is synthesized via condensation reactions involving functionalized quinazoline precursors under catalytic conditions .

Properties

IUPAC Name

7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-11-6-14-13(3)23-20(24-16(14)7-12(11)2)26-19-22-10-15-17(25-19)8-21(4,5)9-18(15)27/h6-7,10H,8-9H2,1-5H3,(H,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGSVXHJLGNECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6,7-trimethylquinazoline with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, with variations in substitution patterns influencing physicochemical properties, biological activity, and synthetic accessibility. Below is a comparative analysis of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
7,7-Dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one C₂₃H₂₇N₅O 361.45 7,7-dimethyl; 4,6,7-trimethylquinazolinyl Under investigation (kinase/MAO inhibition inferred)
2-[(4,7-Dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one C₁₉H₁₉N₅O 319.36 4,7-dimethylquinazolinyl Not reported; structural analog
7,7-Dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one C₁₈H₂₁N₃O 295.38 Phenylethylamino Anti-inflammatory candidate
7,7-Dimethyl-1-(5-methylisoxazol-3-yl)-3,4-diphenyl-2-thioxo-hexahydroquinazolin-5(6H)-one C₂₆H₂₆N₄O₂S 458.58 Thioxo; isoxazolyl; diphenyl Antimicrobial (broad-spectrum)
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one C₁₄H₁₂N₂O 224.26 Phenyl MAO/kinase inhibition (neurodegenerative models)

Key Observations :

Substituent Impact on Bioactivity: The 4,6,7-trimethylquinazolinyl group in the target compound enhances steric bulk and electron-donating effects compared to simpler analogs (e.g., 4,7-dimethyl or phenyl derivatives). This may improve target binding affinity in enzyme inhibition contexts .

Phenylethylamino derivatives (e.g., ) prioritize anti-inflammatory activity, likely via cyclooxygenase (COX) or cytokine modulation.

Synthetic Accessibility: The target compound’s synthesis requires multi-step functionalization of the quinazoline core, whereas one-pot methods (e.g., nanocatalyst-mediated reactions in ) are feasible for simpler analogs like thioxo-hexahydroquinazolinones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

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